molecular formula C20H13NO2 B14423107 Phenyl(2-phenyl-1,3-benzoxazol-5-yl)methanone CAS No. 82593-17-7

Phenyl(2-phenyl-1,3-benzoxazol-5-yl)methanone

Cat. No.: B14423107
CAS No.: 82593-17-7
M. Wt: 299.3 g/mol
InChI Key: IUDZBZPEXHKRQM-UHFFFAOYSA-N
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Description

2-Phenyl-5-benzoylbenzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The structure of 2-Phenyl-5-benzoylbenzoxazole consists of a benzoxazole core with a phenyl group at the 2-position and a benzoyl group at the 5-position, making it a unique and interesting compound for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-benzoylbenzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride and phenylboronic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of 2-Phenyl-5-benzoylbenzoxazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-benzoylbenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

2-Phenyl-5-benzoylbenzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-benzoylbenzoxazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-benzoylbenzoxazole is unique due to the presence of both phenyl and benzoyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

82593-17-7

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

phenyl-(2-phenyl-1,3-benzoxazol-5-yl)methanone

InChI

InChI=1S/C20H13NO2/c22-19(14-7-3-1-4-8-14)16-11-12-18-17(13-16)21-20(23-18)15-9-5-2-6-10-15/h1-13H

InChI Key

IUDZBZPEXHKRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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